methyl (2R,3S,4S,5R,6R)-5-acetoxy-3-(((2R,3R,4R,6R)-4-acetoxy-6-(acetoxymethyl)-3-azido-5-(((2R,3R,4S,5S,6S)-3,4-bis(benzyloxy)-5-(2-chloroacetoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,3S,4R,5R,6S)-2-(aceto

Description

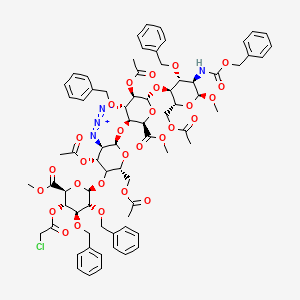

This highly substituted carbohydrate derivative features a complex pyranose backbone with multiple functional groups, including acetoxy, azido, benzyloxy, methoxycarbonyl, and chloroacetoxy moieties. The compound’s structural complexity arises from its nested pyran rings and regioselective substitutions, which influence its reactivity and biological interactions.

Properties

Molecular Formula |

C73H83ClN4O28 |

|---|---|

Molecular Weight |

1499.9 g/mol |

IUPAC Name |

methyl (2R,3S,4S,5R,6R)-5-acetyloxy-3-[(2R,3R,4R,6R)-4-acetyloxy-6-(acetyloxymethyl)-3-azido-5-[(2R,3R,4S,5S,6S)-5-(2-chloroacetyl)oxy-6-methoxycarbonyl-3,4-bis(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylate |

InChI |

InChI=1S/C73H83ClN4O28/c1-41(79)90-39-50-55(57(92-34-45-23-13-8-14-24-45)53(69(89-7)99-50)76-73(86)96-38-49-31-21-12-22-32-49)102-72-66(98-44(4)82)60(94-36-47-27-17-10-18-28-47)62(64(106-72)68(85)88-6)104-70-54(77-78-75)58(97-43(3)81)56(51(100-70)40-91-42(2)80)103-71-65(95-37-48-29-19-11-20-30-48)59(93-35-46-25-15-9-16-26-46)61(101-52(83)33-74)63(105-71)67(84)87-5/h8-32,50-51,53-66,69-72H,33-40H2,1-7H3,(H,76,86)/t50-,51-,53-,54-,55-,56?,57-,58-,59+,60+,61+,62+,63+,64-,65-,66-,69+,70-,71-,72-/m1/s1 |

InChI Key |

HRBIOIDYTHRVKU-DVDZEMNPSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)OC)O[C@@H]5[C@@H]([C@H](C([C@H](O5)COC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)CCl)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)N=[N+]=[N-])OCC9=CC=CC=C9)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)C(=O)OC)OC(=O)CCl)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)N=[N+]=[N-])OCC9=CC=CC=C9)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective functionalization, and coupling reactions. Common reagents used in these steps may include protecting agents like benzyl chloride, acetyl chloride for acetylation, and azidation reagents like sodium azide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Azido Group Reactivity

The 3-azido substituent enables click chemistry and reduction pathways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Reacts with terminal alkynes under mild conditions (CuSO₄, sodium ascorbate, H₂O/tert-BuOH) to form 1,2,3-triazole derivatives. This reaction preserves stereochemical integrity at adjacent chiral centers .

Example:

-triazole- -

Staudinger Reaction:

Reacts with triphenylphosphine to form iminophosphorane intermediates, which can hydrolyze to amines under acidic conditions .

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate, 25°C | Triazole-functionalized derivative | |

| Staudinger Reduction | PPh₃, THF/H₂O | Amine intermediate |

Acetoxy and Chloroacetoxy Hydrolysis

The acetoxy (OAc) and chloroacetoxy groups undergo nucleophilic substitution or hydrolysis:

-

Base-Catalyzed Hydrolysis:

Acetoxy groups hydrolyze to hydroxyl groups in aqueous NaOH/MeOH (0.1 M, 40°C, 2–4 hr), while chloroacetoxy groups require stronger bases (e.g., K₂CO₃/MeOH) .

Example:

-

Selective Deprotection:

Chloroacetoxy groups are selectively removed over benzyloxy protections using thiourea in DMF (60°C, 12 hr) .

| Functional Group | Reagents | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Acetoxy | NaOH/MeOH | 40°C, 2–4 hr | Full hydrolysis | |

| Chloroacetoxy | K₂CO₃/MeOH or thiourea | 60°C, 12 hr | Selective deprotection |

Benzyloxy Group Hydrogenolysis

Benzyloxy protecting groups are cleaved via catalytic hydrogenation:

-

H₂/Pd-C:

Removes benzyl ethers under H₂ (1 atm) in EtOAc/EtOH (20°C, 6–8 hr) without affecting azido or acetoxy groups .

| Substrate | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzyloxy-protected core | 10% Pd-C | H₂ (1 atm), EtOAc/EtOH | Free hydroxyl derivative |

Methoxycarbonyl Transesterification

The methoxycarbonyl group undergoes transesterification with primary alcohols:

-

Acid-Catalyzed Reaction:

Reacts with ethanol (H₂SO₄ catalyst, 60°C, 24 hr) to form ethyl ester derivatives .

| Reagent | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | 60°C, 24 hr | Ethyl ester derivative |

Stereochemical Stability

The compound’s stereochemistry remains intact under most conditions:

Scientific Research Applications

Medicinal Chemistry

The compound's complex structure makes it a candidate for various medicinal applications:

- Glycosylation Reactions : It serves as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates. These reactions are crucial for developing new pharmaceutical agents.

- Cryoprotection Studies : Research indicates that the compound can be used to assess cryoprotection effects on proteins, which is vital in preserving biological samples during freezing processes.

Biological Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential:

- Enzyme Inhibition : The structural features may allow it to inhibit specific enzymes involved in metabolic pathways. This could lead to the development of new therapeutic agents targeting diseases related to these pathways.

- Antiviral Activity : Given its azido group, there is potential for this compound to exhibit antiviral properties by interfering with viral replication mechanisms.

Synthesis of Derivatives

The synthesis of derivatives from this compound can lead to:

- Pharmaceutical Intermediates : It can be transformed into intermediates for statin-type pharmaceuticals such as Atorvastatin and Fluvastatin. These compounds are valuable in managing cholesterol levels and preventing cardiovascular diseases .

- Complex Organic Molecules : The compound's structure allows it to serve as a precursor in synthesizing other complex organic molecules relevant to drug discovery and development .

Case Study 1: Glycosylation Reaction Development

In one study, researchers utilized the compound as a glycosyl donor to synthesize a variety of oligosaccharides. The reaction conditions were optimized to achieve high yields and purity. This work demonstrated the potential of the compound in developing new carbohydrate-based therapeutics.

Case Study 2: Antiviral Research

Another study explored the antiviral properties of derivatives synthesized from this compound. Researchers found that certain modifications enhanced its ability to inhibit viral replication in vitro. This finding suggests that further research could lead to effective antiviral agents based on this molecular framework.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it is used in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The azido group could also participate in bioorthogonal reactions, allowing for specific labeling of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Profile and Functional Group Analysis

The target compound shares structural motifs with several analogs (Table 1):

Key Observations :

- Azido Group : Unique to the target compound, the 3-azido group enables click chemistry for bioconjugation, unlike analogs in .

- Chloroacetoxy vs. Nitrobenzyloxy : The chloroacetoxy group in the target compound offers higher reactivity for nucleophilic substitution compared to nitrobenzyl-protected analogs .

- Benzyloxy vs. Fluorinated Chains : Benzyloxy groups (target) enhance solubility in organic solvents, whereas fluorinated chains (Compound 16) increase membrane permeability .

Biological Activity

The compound methyl (2R,3S,4S,5R,6R)-5-acetoxy-3-(((2R,3R,4R,6R)-4-acetoxy-6-(acetoxymethyl)-3-azido-5-(((2R,3R,4S,5S,6S)-3,4-bis(benzyloxy)-5-(2-chloroacetoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,3S,4R,5R,6S)-2-(aceto , hereafter referred to as Compound X , is a complex organic molecule with potential biological activities. This article explores its biological activity based on existing research and data.

Chemical Structure and Properties

Compound X is characterized by multiple functional groups including acetoxy and azido moieties, which are significant for its biological interactions. The molecular formula is complex due to the presence of several substituents and stereocenters.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C31H38N2O12 |

| Molecular Weight | 614.65 g/mol |

| IUPAC Name | Methyl (2R,3S,4S,5R,6R)-5-acetoxy... |

| CAS Number | Not specifically listed |

Anticancer Properties

Research indicates that compounds similar to Compound X exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : A study demonstrated that related tetrahydropyran derivatives showed cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 6.6 to 30 µM depending on the cell type .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. This involves triggering cell cycle arrest and promoting programmed cell death pathways .

Antimicrobial Activity

Compound X's structural features suggest potential antimicrobial properties:

- Inhibition of Bacterial Growth : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported between 31 to 250 µg/mL for related structures .

Enzyme Inhibition

The presence of azido and acetoxy groups in Compound X may facilitate interactions with various enzymes:

- Targeting Enzymatic Pathways : Compounds with similar structures have been studied for their ability to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival .

Case Studies

- Study on Azido Compounds : Research focusing on azido derivatives revealed their potential as enzyme inhibitors and their role in disrupting cancer cell metabolism. These findings suggest that Compound X could similarly affect metabolic pathways in cancer cells.

- Tetrahydropyran Derivatives : A series of studies on tetrahydropyran-based compounds highlighted their cytotoxic effects against leukemia cell lines with promising results indicating a need for further investigation into their mechanism of action.

Q & A

Q. What synthetic strategies ensure regio- and stereoselective assembly of multi-functionalized tetrahydropyran derivatives like this compound?

The synthesis of such complex derivatives requires iterative protecting group strategies (e.g., benzyl, acetyl) to preserve reactive sites during glycosylation or functionalization steps. For example, regioselective acetylation can be achieved using TEMPO-mediated oxidation followed by selective esterification . Stereochemical control is often attained via chiral auxiliaries or enzymatic catalysis. Post-synthesis, validation via - and -NMR is critical to confirm stereochemistry, as demonstrated in analogous tetrahydropyran syntheses where NMR coupling constants (-values) resolved axial/equatorial substituents .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound’s structural integrity?

- NMR Spectroscopy : -NMR identifies proton environments (e.g., acetoxy methyl groups at δ 2.0–2.2 ppm), while -NMR confirms carbonyl carbons (e.g., acetate C=O at ~170 ppm) and anomeric centers. 2D NMR (COSY, HSQC) resolves overlapping signals in multi-ring systems .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragment patterns, critical for detecting azide-related intermediates () .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., azide stretch at ~2100 cm, acetate C=O at ~1740 cm) .

Advanced Research Questions

Q. How can machine learning (ML) or Bayesian optimization improve reaction yields in multi-step syntheses of such compounds?

ML models trained on reaction databases can predict optimal conditions (e.g., solvent polarity, temperature) for glycosylation or azide-alkyne cycloaddition steps. Bayesian optimization iteratively refines parameters by balancing exploration (untested conditions) and exploitation (high-yield regions), outperforming traditional trial-and-error approaches. For instance, heuristic algorithms reduced optimization cycles by 40% in similar polycyclic syntheses .

Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in stabilizing intermediates during synthesis?

Q. How does the azide group’s reactivity impact functionalization strategies in drug discovery?

The azide group enables bioorthogonal "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition) for late-stage conjugation with targeting moieties or fluorophores. However, azides require careful handling due to shock sensitivity. Compatibility with other functional groups (e.g., esters, benzyl ethers) must be validated via stability assays under reaction conditions .

Q. What methodologies assess hydrolytic stability of acetyl and benzyl protecting groups under physiological conditions?

- pH-Dependent Studies : Incubate the compound in buffers (pH 4–8) at 37°C and monitor deacetylation via HPLC or -NMR. Acetates typically hydrolyze faster in basic conditions.

- Enzymatic Assays : Esterase enzymes (e.g., porcine liver esterase) can simulate in vivo degradation, with LC-MS tracking metabolite formation .

Methodological Considerations

- Contradictions in Data : Discrepancies in spectral data (e.g., NMR shifts) may arise from solvent effects or impurities. Cross-validate using multiple techniques (e.g., IR + MS) and reference analogous compounds .

- Safety Protocols : Azide-containing intermediates require inert atmospheres and avoidance of metal catalysts to prevent explosive side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.